molecular formula C21H23FN4O2 B12175585 1-[7-(4-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide

1-[7-(4-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide

Cat. No.: B12175585
M. Wt: 382.4 g/mol
InChI Key: CJTOZHLFNNPZOU-UHFFFAOYSA-N
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Description

The compound 1-[7-(4-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide is a synthetic small molecule featuring a tetrahydroquinazolinone core substituted with a 4-fluorophenyl group at the 7-position, a methyl group at the 4-position, and a piperidine-4-carboxamide moiety at the 2-position. This structural framework is characteristic of kinase inhibitors or receptor modulators, as evidenced by analogs such as 1-(4,7,7-Trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-4-carboxamide (CAS 929837-48-9, MW 316.4), which shares the piperidine-carboxamide and tetrahydroquinazolinone scaffold but differs in substituents . The 4-fluorophenyl group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs, a trend observed in compounds like Pruvanserin Hydrochloride, where fluorophenyl groups improve CNS activity .

Properties

Molecular Formula

C21H23FN4O2

Molecular Weight

382.4 g/mol

IUPAC Name

1-[7-(4-fluorophenyl)-4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C21H23FN4O2/c1-12-19-17(10-15(11-18(19)27)13-2-4-16(22)5-3-13)25-21(24-12)26-8-6-14(7-9-26)20(23)28/h2-5,14-15H,6-11H2,1H3,(H2,23,28)

InChI Key

CJTOZHLFNNPZOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCC(CC3)C(=O)N)CC(CC2=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(4-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring.

    Introduction of the Fluorophenyl Group: This is achieved through a substitution reaction where a fluorophenyl group is introduced to the quinazoline core.

    Formation of the Piperidine Ring: The piperidine ring is synthesized and then attached to the quinazoline core through a series of condensation reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[7-(4-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the oxidation state of the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinazoline derivative with altered electronic properties, while substitution could introduce new functional groups that enhance biological activity.

Scientific Research Applications

Structure and Properties

  • Molecular Formula : C20H21FN4O2
  • Molecular Weight : 382.4 g/mol
  • CAS Number : 929863-53-6

The compound features a piperidine core substituted with a tetrahydroquinazoline moiety, which is modified by a fluorophenyl group. This unique structure contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-[7-(4-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide exhibit significant anticancer properties. For example:

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation.
  • Case Study : A study demonstrated that a related compound effectively reduced tumor growth in xenograft models of breast cancer by inducing apoptosis in cancer cells .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound. The tetrahydroquinazoline scaffold is known for its ability to modulate neurotransmitter systems.

  • Mechanism of Action : It may enhance dopaminergic activity or provide antioxidant effects.
  • Case Study : In animal models of neurodegenerative diseases, administration of related compounds resulted in improved cognitive function and reduced neuronal loss .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against various bacterial strains.

  • Mechanism of Action : Its action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Case Study : Laboratory tests indicated that this compound had inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .

Data Table: Summary of Applications

ApplicationMechanism of ActionCase Study Reference
AnticancerKinase inhibition; apoptosis induction
NeuroprotectiveModulation of neurotransmitters; antioxidant
AntimicrobialDisruption of cell membranes; metabolic inhibition

Mechanism of Action

The mechanism of action of 1-[7-(4-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets within the body. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
Target Compound C₂₁H₂₂FN₅O₂ 395.4 4-Fluorophenyl, 4-methyl Potential kinase inhibitor; fluorophenyl enhances lipophilicity
1-(4,7,7-Trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperidine-4-carboxamide C₁₇H₂₄N₄O₂ 316.4 4,7,7-Trimethyl Reduced steric bulk vs. fluorophenyl; lower molecular weight may improve solubility
4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide (Compound 43) C₁₉H₁₇BrClN₅O₂ 449.1 Bromo-benzodiazol, 4-chlorophenyl Higher halogen content (Br/Cl) increases molecular weight; 74% synthesis yield
Pruvanserin Hydrochloride C₂₂H₂₁FN₄O·HCl 412.89 4-Fluorophenethyl, indole-3-carbonitrile Fluorophenyl linked to piperazine; used in CNS disorders

Key Findings

Substituent Effects on Binding and Selectivity The 4-fluorophenyl group in the target compound likely improves receptor binding via π-π stacking and electrostatic interactions, compared to the 4-chlorophenyl group in Compound 43 . Fluorine’s electronegativity and small atomic radius minimize steric hindrance while enhancing metabolic stability.

Impact of Halogenation

  • Compound 43 incorporates bromine and chlorine, increasing molecular weight (449.1 vs. 395.4) but possibly reducing bioavailability due to higher lipophilicity.

Piperidine-Carboxamide Motif

  • The piperidine-4-carboxamide group is conserved across analogs (e.g., Compound 43, Pruvanserin), suggesting its role as a pharmacophore for binding to enzymes or receptors.

Fluorophenyl-Containing Compounds in Drug Design

  • Pruvanserin Hydrochloride demonstrates that fluorophenyl groups paired with piperazine/piperidine scaffolds are effective in CNS-targeted therapies (e.g., insomnia, schizophrenia). The target compound’s fluorophenyl substitution aligns with this design strategy.
  • Atorvastatin-related compounds utilize fluorophenyl groups to optimize statin activity, highlighting fluorine’s role in enhancing pharmacokinetic properties.

Biological Activity

1-[7-(4-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C21H23FN4O2
  • Molecular Weight : 382.4 g/mol
  • IUPAC Name : 1-[7-(4-fluorophenyl)-4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]piperidine-4-carboxamide
  • CAS Number : [Specific CAS number not provided in sources]

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have shown that derivatives of quinazoline compounds exhibit antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, related compounds have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Potential

Compounds with similar structures have been explored for anticancer properties. For instance, some quinazoline derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in cancer cells through various mechanisms .

Enzyme Inhibition

1-[7-(4-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide may also function as an acetylcholinesterase inhibitor. This property is significant for developing treatments for neurodegenerative diseases like Alzheimer's .

Case Studies

StudyFindings
Antimicrobial Study A series of synthesized quinazoline derivatives showed varying degrees of antibacterial activity against Escherichia coli and Staphylococcus aureus, with some compounds demonstrating IC50 values as low as 0.63 µM .
Enzyme Inhibition Study Compounds similar to the target compound were evaluated for their ability to inhibit urease and acetylcholinesterase, showing strong inhibitory activity .

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The synthesis typically involves multi-step reactions, including condensation of substituted tetrahydroquinazolinone precursors with piperidine-4-carboxamide derivatives under controlled pH and temperature (e.g., 60–80°C). Key steps may include Buchwald-Hartwig amination or nucleophilic substitution to introduce the 4-fluorophenyl group. Purification is achieved via column chromatography, followed by characterization using HPLC (≥98% purity) and NMR (¹H/¹³C for confirming regiochemistry). Mass spectrometry validates molecular weight .

Q. What biological targets or pathways are associated with this compound?

Structural analogs of this compound (e.g., ethyl 4-[7-(4-chlorophenyl)-...]piperazine-1-carboxylate) show activity against kinases (e.g., EGFR, VEGFR) and enzymes involved in inflammatory pathways (e.g., COX-2). Target identification requires kinase inhibition assays and cellular thermal shift assays (CETSA) to confirm binding .

Q. Which in vitro assays are suitable for preliminary activity screening?

Use cell viability assays (MTT/XTT) in cancer cell lines (e.g., HeLa, MCF-7) and enzyme-linked immunosorbent assays (ELISA) for cytokine profiling. Dose-response curves (IC₅₀) and selectivity indices (compared to healthy cells) should be calculated to prioritize hits .

Q. How can structural analogs be identified for comparative studies?

Databases like PubChem and ChEMBL can be filtered using substructure searches (quinazolinone core + piperidine-carboxamide). For example, replacing the 4-fluorophenyl group with 4-methoxyphenyl or chlorophenyl moieties alters lipophilicity and target affinity .

Q. What strategies improve synthetic yield and purity?

Optimize reaction solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd(OAc)₂ for cross-coupling). Monitor intermediates via TLC and employ recrystallization or preparative HPLC for final purification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Systematically vary substituents on the quinazolinone (e.g., methyl at position 4) and piperidine (e.g., carboxamide vs. ester) to assess impacts on potency. Use molecular docking (AutoDock Vina) to predict binding modes to kinase ATP pockets. Correlate logP values (calculated via ChemAxon) with cellular permeability .

Q. What methodologies address poor aqueous solubility in preclinical testing?

Formulate as nanocrystals using wet milling or employ co-solvents (e.g., PEG-400/Cremophor EL). Assess solubility via shake-flask method and validate stability in PBS (pH 7.4) over 24 hours. Consider prodrug strategies (e.g., esterification of the carboxamide) .

Q. Which in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Use Sprague-Dawley rats for IV/PO pharmacokinetic studies (plasma concentration-time profiles, t₁/₂). For toxicity, conduct acute dose-ranging studies (OECD 423) and histopathological analysis of liver/kidney tissues .

Q. How to resolve contradictions in biological activity data across studies?

Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Use multivariate analysis to identify confounding variables (e.g., cell passage number) .

Q. What computational tools predict metabolic stability and off-target effects?

Use Schrödinger’s QikProp for ADME predictions (e.g., CYP450 inhibition) and SwissADME for bioavailability radar plots. Off-target profiling via PASS Online or SEA identifies potential interactions with GPCRs or ion channels .

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